molecular formula C21H32O4 B12653882 Isotridecyl hydrogen phthalate CAS No. 93843-14-2

Isotridecyl hydrogen phthalate

Cat. No.: B12653882
CAS No.: 93843-14-2
M. Wt: 348.5 g/mol
InChI Key: IFNWFYYVXOVTBU-UHFFFAOYSA-N
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Description

Isotridecyl hydrogen phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isotridecyl hydrogen phthalate is typically synthesized through the esterification of phthalic anhydride with isotridecyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Phthalic anhydride+Isotridecyl alcoholIsotridecyl hydrogen phthalate+Water\text{Phthalic anhydride} + \text{Isotridecyl alcohol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Isotridecyl alcohol→Isotridecyl hydrogen phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to speed up the process. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Isotridecyl hydrogen phthalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phthalate esters.

Scientific Research Applications

Isotridecyl hydrogen phthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.

    Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which isotridecyl hydrogen phthalate exerts its effects involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into the polymer matrix, increasing the flexibility and reducing the brittleness of the material. In biological systems, it can interact with hormone receptors, potentially disrupting normal hormonal functions.

Molecular Targets and Pathways:

    Hormone Receptors: this compound can bind to estrogen and androgen receptors, potentially disrupting endocrine functions.

    Cellular Membranes: It can integrate into lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

  • Diethyl phthalate: Used in cosmetics and personal care products.
  • Dibutyl phthalate: Used in adhesives and sealants.
  • Diisodecyl phthalate: Used in the production of flexible plastics and resins.

Properties

CAS No.

93843-14-2

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

2-(11-methyldodecoxycarbonyl)benzoic acid

InChI

InChI=1S/C21H32O4/c1-17(2)13-9-7-5-3-4-6-8-12-16-25-21(24)19-15-11-10-14-18(19)20(22)23/h10-11,14-15,17H,3-9,12-13,16H2,1-2H3,(H,22,23)

InChI Key

IFNWFYYVXOVTBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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